Pacap 6-38 -

Pacap 6-38

Catalog Number: EVT-10918902
CAS Number:
Molecular Formula: C182H300N56O45S
Molecular Weight: 4025 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Pituitary adenylate cyclase-activating polypeptide (PACAP) 6-38 is a significant peptide derived from the PACAP family, which plays a crucial role in various physiological processes. It serves as a potent and competitive antagonist for the PACAP receptor 1, inhibiting adenylate cyclase activity. This compound is particularly notable for its potential therapeutic applications in conditions such as migraines, depression, and neurodegenerative diseases.

Source

PACAP 6-38 is synthesized through chemical processes and is available from multiple suppliers, including Tocris Bioscience, Anaspec, and others. It is produced synthetically and can be derived from various animal sources such as human, ovine, and rat .

Classification

PACAP 6-38 falls under the category of biologically active peptides. It is classified as a peptide antagonist due to its ability to inhibit the action of PACAP-38 and PACAP-27, which are endogenous agonists of the PACAP receptor .

Synthesis Analysis

Methods

The synthesis of PACAP 6-38 typically involves solid-phase peptide synthesis (SPPS), a widely used method for constructing peptides by sequentially adding amino acids to a growing chain attached to an insoluble resin. This technique allows for precise control over the sequence and modifications of the peptide.

Technical Details

The specific sequence of PACAP 6-38 is as follows:

Phe Thr Asp Ser Tyr Ser Arg Tyr Arg Lys Gln Met Ala Val Lys Lys Tyr Leu Ala Ala Val Leu Gly Lys Arg Tyr Lys Gln Arg Val Lys Asn Lys NH2\text{Phe Thr Asp Ser Tyr Ser Arg Tyr Arg Lys Gln Met Ala Val Lys Lys Tyr Leu Ala Ala Val Leu Gly Lys Arg Tyr Lys Gln Arg Val Lys Asn Lys NH}_2

This peptide has a molecular weight of approximately 4024.78 g/mol and is characterized by a high purity level (≥95% by HPLC) upon synthesis .

Molecular Structure Analysis

Structure

PACAP 6-38's molecular structure consists of a long chain of amino acids that form specific three-dimensional configurations essential for its biological activity. The structural data can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy.

Data

The compound's InChI Key is BGZYREVJBMQLGS-ONKNJJKASA-N, which provides a unique identifier for its chemical structure in databases like PubChem .

Chemical Reactions Analysis

Reactions

PACAP 6-38 primarily acts by binding to the PAC1 receptor, inhibiting downstream signaling pathways associated with adenylate cyclase activation. This antagonistic action can be quantified through various assays measuring cyclic adenosine monophosphate (cAMP) levels in response to agonist stimulation.

Technical Details

Studies have shown that PACAP 6-38 effectively inhibits the stimulation of adenylate cyclase induced by both PACAP-27 and PACAP-38 with IC50 values around 2 nM and 21 nM respectively . The specificity of this interaction highlights its potential as a therapeutic agent targeting PAC1 receptor-mediated signaling.

Mechanism of Action

Process

The mechanism by which PACAP 6-38 exerts its effects involves competitive inhibition at the PAC1 receptor site. By binding to this receptor, it prevents the natural ligands (PACAP-27 and PACAP-38) from activating adenylate cyclase, thereby reducing cAMP production and subsequent biological responses.

Data

Research indicates that this mechanism may contribute to alleviating conditions such as migraines and neurodegenerative disorders by modulating neuropeptide signaling pathways .

Physical and Chemical Properties Analysis

Physical Properties

PACAP 6-38 is soluble in water at concentrations up to 2 mg/ml, making it suitable for various biological assays. It should be stored at -20°C to maintain stability over time .

Chemical Properties

The chemical formula for PACAP 6-38 is C182H300N56O45S. Its structural integrity is crucial for its function as an antagonist at the PAC1 receptor, influencing its interactions within biological systems .

Applications

Scientific Uses

PACAP 6-38 has been studied for its potential applications in several areas:

  • Migraine Treatment: Due to its role in modulating neurogenic inflammation.
  • Neuroprotection: Investigated for potential benefits in conditions like stroke.
  • Psychiatric Disorders: Research suggests it may have therapeutic effects in depression and post-traumatic stress disorder.

These applications highlight the importance of understanding PACAP receptors and their antagonists in developing targeted therapies for complex neurological conditions .

Introduction to PACAP 6-38 in Academic Research

Historical Discovery and Evolution of Pituitary Adenylate Cyclase-Activating Polypeptide 6-38 as a Research Tool

Pituitary Adenylate Cyclase-Activating Polypeptide 6-38 (hereafter referred to as PACAP 6-38) emerged as a critical tool in neuropharmacology following the isolation of full-length Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP 1-38) from ovine hypothalamic extracts in 1989. The truncation of the first five N-terminal residues yielded PACAP 6-38, which retained high receptor affinity but exhibited antagonistic properties. Initial characterization in 1992 demonstrated its potent inhibition of PACAP 1-27-induced adenylate cyclase activation (half-maximal inhibitory concentration = 1.5 nM), establishing it as the first selective Pituitary Adenylate Cyclase-Activating Polypeptide Type I Receptor (PAC1 Receptor) antagonist [6] [3].

Structural studies revealed that PACAP 6-38 binds the extracellular N-terminal domain of PAC1 Receptor through hydrophobic and electrostatic interactions, with Lys⁷, Arg¹², and Arg¹⁴ residues mediating high-affinity receptor engagement. Nuclear magnetic resonance analysis of the PAC1 Receptor-PACAP 6-38 complex (Protein Data Bank ID: 2JOD) confirmed that the peptide adopts a helical conformation with a bend at residue Ala¹⁸, enabling competitive displacement of endogenous PACAP isoforms without receptor activation [5]. This structural insight facilitated the rational design of receptor selectivity experiments that differentiated PAC1 Receptor-mediated effects from those of Vasoactive Intestinal Peptide Receptor 1 and Vasoactive Intestinal Peptide Receptor 2 [9].

Table 1: Key Properties of PACAP Isoforms and Derivatives

PeptideAmino Acid SequenceReceptor SpecificityPrimary Pharmacological Action
PACAP 1-38HSDGIFTDSYSRYRKQMAVKKYLAAVLGKRYKQRVKNKPAC1 > VPAC1/VPAC2Full agonist
PACAP 1-27HSDGIFTDSYSRYRKQMAVKKYLAAVLPAC1 > VPAC1/VPAC2Partial agonist
PACAP 6-38FTDSYSRYRKQMAVKKYLAAVLGKRYKQRVKNKPAC1 selectiveCompetitive antagonist
VIPHSDAVFTDNYTRLRKQMAVKKYLNSILNVPAC1/VPAC2Agonist

The evolution of PACAP 6-38 as a research tool accelerated with the discovery of unexpected receptor interactions. While initially characterized as a PAC1 Receptor antagonist, evidence from mast cell degranulation studies revealed agonistic activity at the Mas-related G-protein coupled receptor member B3, demonstrating context-dependent pharmacological behavior [1]. This dual functionality subsequently enabled researchers to disentangle complex neuroimmune signaling pathways where PACAP isoforms exhibit divergent effects despite shared receptor systems.

Role of Pituitary Adenylate Cyclase-Activating Polypeptide 6-38 in Modulating Neuropeptide Signaling Pathways

PAC1 Receptor-Dependent Signaling Inhibition

PACAP 6-38 serves as a cornerstone for investigating PAC1 Receptor-mediated signaling cascades. Upon binding, PACAP 1-38 activates multiple intracellular pathways: (1) adenylate cyclase/protein kinase A activation via Gαₛ coupling; (2) phospholipase C/protein kinase C activation through Gαq; and (3) extracellular signal-regulated kinase phosphorylation. PACAP 6-38 competitively inhibits these pathways by occupying the ligand-binding domain without inducing conformational changes required for G-protein activation [6] [9]. In trigeminal nucleus caudalis neurons, pretreatment with PACAP 6-38 (1 μM) abolished Pituitary Adenylate Cyclase-Activating Polypeptide 1-38-induced phosphorylation of cyclic adenosine monophosphate response element-binding protein and extracellular signal-regulated kinase 1/2, confirming its efficacy in blocking downstream transcriptional regulation [7].

Receptor-Specific Paradox: Agonism at Mas-Related G-Protein Coupled Receptor Member B3

A paradigm-shifting discovery emerged when PACAP 6-38 demonstrated potent agonist activity at Mas-related G-protein coupled receptor member B3, an orphan receptor expressed in rodent mast cells. At concentrations ≥1 μM, PACAP 6-38 induced calcium mobilization and pertussis toxin-sensitive degranulation in rat meningeal mast cells, with potency equivalent to PACAP 1-38 (effective concentration causing half-maximal response ≈ 0.1 μM). This effect occurred despite undetectable PAC1 Receptor messenger ribonucleic acid expression in these cells, as confirmed by reverse transcriptase-polymerase chain reaction analysis [1]. The Mas-related G-protein coupled receptor member B3 agonism provides a mechanistic explanation for observed in vivo effects where PACAP 6-38 administration produces biological responses distinct from PAC1 Receptor blockade.

Applications in Disease Pathophysiology Research

Neurogenic Inflammation and MigrainePACAP 6-38 has been instrumental in elucidating Pituitary Adenylate Cyclase-Activating Polypeptide's role in migraine pathogenesis. Intracerebral administration (3 μg/μl) in chronic migraine rat models reversed nitroglycerin-induced central sensitization, evidenced by: (1) 68% reduction in trigeminal nucleus caudalis c-Fos expression; (2) normalization of synaptic protein levels (postsynaptic density protein 95: 0.42 ± 0.05 vs. 0.82 ± 0.08 in nitroglycerin-only group); and (3) restoration of dendritic spine density (Golgi-Cox staining). These effects correlated with inhibition of the extracellular signal-regulated kinase/cyclic adenosine monophosphate response element-binding protein/brain-derived neurotrophic factor pathway, confirming PAC1 Receptor's involvement in synaptic plasticity underlying chronic migraine [7].

Cardiovascular Biomarker RegulationIn heart failure research, PACAP 6-38 administration clarified PACAP 1-38's relationship with N-terminal pro-brain natriuretic peptide. Chronic heart failure patients exhibited a strong negative correlation between plasma Pituitary Adenylate Cyclase-Activating Polypeptide 1-38 and N-terminal pro-brain natriuretic peptide (r = -0.746, p < 0.001), whereas acute heart failure showed positive correlation (r = 0.534, p = 0.058). Experimental models using PACAP 6-38 confirmed that disrupted PAC1 Receptor signaling contributes to this biomarker dysregulation, though the precise mechanisms remain under investigation [4].

Synaptic Plasticity StudiesElectrophysiological analyses demonstrated PACAP 6-38's utility in mapping neuromodulatory circuits. In rat amygdala slices, PACAP 6-38 (100 nM) blocked Pituitary Adenylate Cyclase-Activating Polypeptide 1-38-induced potentiation of basolateral amygdala-to-central nucleus excitatory postsynaptic currents. This inhibition required postsynaptic protein kinase A and calcium/calmodulin-dependent protein kinase II blockade, preventing GluR1 subunit insertion into synapses—a mechanism distinct from canonical G-protein-coupled receptor modulation [9].

Table 2: Experimental Applications of PACAP 6-38 in Disease Models

Disease ContextExperimental SystemKey Findings with PACAP 6-38Mechanistic Insight
Chronic migraineNitroglycerin-induced rat model↓ c-Fos by 68%; normalized synaptic ultrastructurePAC1 inhibition reverses ERK/CREB/BDNF pathway activation
Neurogenic inflammationRat meningeal mast cellsDegranulation at EC₅₀ ≈ 0.1 μMMrgB3 receptor agonism, independent of PAC1
Heart failureHuman plasma biomarker analysisClarified PACAP38/NT-proBNP correlation dynamicsPAC1 signaling modulates biomarker expression
Fear circuitryAmygdala slice electrophysiologyBlocked postsynaptic AMPA receptor traffickingPAC1 modulates synaptic plasticity via PKA/CaMKII

These investigations highlight PACAP 6-38's dual utility: as a PAC1 Receptor antagonist for pathway validation and as a Mas-related G-protein coupled receptor member B3 agonist for probing receptor-specific effects. The compound continues to enable mechanistic dissection of complex neuropeptide signaling networks, particularly where traditional genetic approaches face technical limitations. Current research focuses on refining receptor-specific analogs based on PACAP 6-38's pharmacophore to develop next-generation research tools [8] [1].

Properties

Product Name

Pacap 6-38

IUPAC Name

(3S)-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-4-amino-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-[[(2S,3R)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoic acid

Molecular Formula

C182H300N56O45S

Molecular Weight

4025 g/mol

InChI

InChI=1S/C182H300N56O45S/c1-95(2)83-128(152(257)207-92-141(249)211-115(40-20-27-72-184)154(259)215-122(47-34-79-204-180(197)198)161(266)226-130(86-105-50-58-109(242)59-51-105)167(272)217-117(42-22-29-74-186)156(261)220-125(66-68-138(191)246)163(268)216-124(49-36-81-206-182(201)202)165(270)237-145(99(9)10)176(281)224-120(45-25-32-77-189)160(265)230-134(90-140(193)248)171(276)212-114(147(194)252)39-19-26-71-183)231-177(282)144(98(7)8)236-149(254)101(12)208-148(253)100(11)210-166(271)129(84-96(3)4)225-169(274)132(88-107-54-62-111(244)63-55-107)228-159(264)118(43-23-30-75-187)214-157(262)119(44-24-31-76-188)223-175(280)143(97(5)6)235-150(255)102(13)209-153(258)127(70-82-284-15)222-164(269)126(67-69-139(192)247)221-155(260)116(41-21-28-73-185)213-158(263)121(46-33-78-203-179(195)196)218-168(273)131(87-106-52-60-110(243)61-53-106)227-162(267)123(48-35-80-205-181(199)200)219-173(278)136(93-239)233-170(275)133(89-108-56-64-112(245)65-57-108)229-174(279)137(94-240)234-172(277)135(91-142(250)251)232-178(283)146(103(14)241)238-151(256)113(190)85-104-37-17-16-18-38-104/h16-18,37-38,50-65,95-103,113-137,143-146,239-245H,19-36,39-49,66-94,183-190H2,1-15H3,(H2,191,246)(H2,192,247)(H2,193,248)(H2,194,252)(H,207,257)(H,208,253)(H,209,258)(H,210,271)(H,211,249)(H,212,276)(H,213,263)(H,214,262)(H,215,259)(H,216,268)(H,217,272)(H,218,273)(H,219,278)(H,220,261)(H,221,260)(H,222,269)(H,223,280)(H,224,281)(H,225,274)(H,226,266)(H,227,267)(H,228,264)(H,229,279)(H,230,265)(H,231,282)(H,232,283)(H,233,275)(H,234,277)(H,235,255)(H,236,254)(H,237,270)(H,238,256)(H,250,251)(H4,195,196,203)(H4,197,198,204)(H4,199,200,205)(H4,201,202,206)/t100-,101-,102-,103+,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,143-,144-,145-,146-/m0/s1

InChI Key

BGZYREVJBMQLGS-ONKNJJKASA-N

Canonical SMILES

CC(C)CC(C(=O)NC(C)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC5=CC=CC=C5)N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CC5=CC=CC=C5)N)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.